![molecular formula C5H7N3O4S B2841445 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 446268-22-0](/img/structure/B2841445.png)
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . It is a polyfunctional compound, and both moieties - pyrimidine and azole - can take part in reactions with electrophilic and nucleophilic reagents .
Synthesis Analysis
The synthesis of this compound involves several steps. The initial step involves the regioselective alkylation of 4-methyluracil with ethyl bromoacetate . This is followed by treatment with an excess of 100% hydrazine hydrate to afford hydrazide . The compound is then reacted with carbon disulfide in the presence of potassium hydroxide to obtain oxadiazole . The final product is obtained through a series of reactions involving hydrazine hydrate, thiocarbohydrazide, and various electrophilic reagents .Molecular Structure Analysis
The dihydropyrimidine ring of the compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with electrophilic reagents to give S-alkylated derivatives . It can also undergo intramolecular cyclocondensation to give triazolothiadiazines . In addition, it can react with hydrazine hydrate to form 4-amino-1,2,4-triazole-3-thiones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.12 . It is a powder at room temperature . The compound’s pKa is predicted to be 5.39±0.10 .Scientific Research Applications
- Triazolothiadiazines : Treatment of its S-alkylated derivatives with sodium methoxide results in triazolothiadiazines, which have potential biological applications .
- Sulfonyl Chloride Derivatives : Researchers explore its sulfonyl chloride derivatives for proteomics research . These derivatives may react with amino acids or proteins.
Biochemical Research
Proteomics and Biochemistry
Safety and Hazards
The compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
The compound’s properties make it of considerable interest in view of their chemistry . Derivatives of such biheterocycles can possess valuable pharmacological properties . Therefore, future research could focus on exploring these properties and developing new medicinal forms with improved bioavailability .
properties
IUPAC Name |
6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,6,11,12)(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOSEWSFXDBOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide |
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